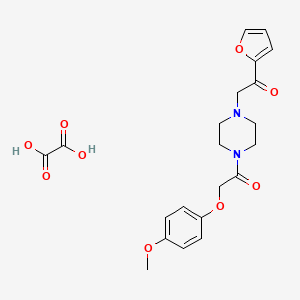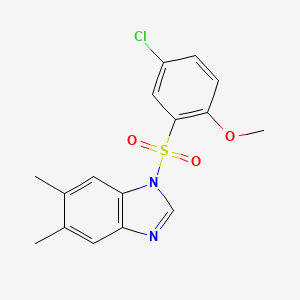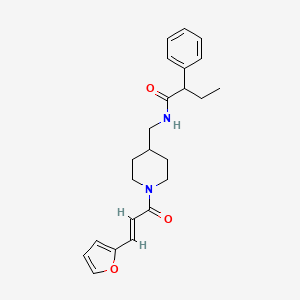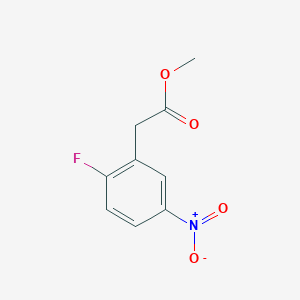![molecular formula C23H25N5O3 B2533014 N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 887224-28-4](/img/structure/B2533014.png)
N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a derivative of the 1,2,4-triazolo[4,3-a]quinazolin-5-one scaffold. This class of compounds has been extensively studied due to their potential pharmacological properties, including anticancer and antihistaminic activities. The compound of interest is structurally related to the derivatives synthesized in the provided studies, which have shown significant biological activities.
Synthesis Analysis
The synthesis of related 1,2,4-triazolo[4,3-a]quinazolin-5-one derivatives involves cyclization reactions of hydrazinoquinazolinones with various one-carbon donors. The starting materials for these syntheses are typically derived from substituted anilines, such as 2-methyl aniline or 3-methylaniline, through innovative synthetic routes . The synthesis of the specific compound would likely follow a similar synthetic strategy, involving the construction of the triazoloquinazolinone core followed by the introduction of the appropriate side chains.
Molecular Structure Analysis
The molecular structure of N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide would feature a triazoloquinazolinone core with a 4-methylbenzyl group and a 2-methoxyethylpropanamide side chain. The presence of these groups would influence the compound's electronic distribution, conformational dynamics, and potential for intermolecular interactions, which are crucial for its biological activity.
Chemical Reactions Analysis
The chemical reactivity of triazoloquinazolinone derivatives is influenced by the electron-donating and electron-withdrawing groups attached to the core structure. The urea derivatives synthesized in one of the studies were obtained by reacting the triazoloquinazolinone amine with various carboxylic acids in the presence of diphenyl phosphoryl azide (DPPA). Similar reactivity patterns could be expected for the compound , with its functional groups participating in reactions relevant to its pharmacological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the methoxyethyl and 4-methylbenzyl groups would affect its lipophilicity, solubility, and overall pharmacokinetic profile. The triazoloquinazolinone core is likely to contribute to the compound's stability and ability to interact with biological targets. The specific properties of the compound would need to be empirically determined to fully understand its behavior in biological systems.
科学的研究の応用
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
Research has shown that triazoloquinazolinone-based compounds, similar in structure to N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide, act as potent inhibitors of tubulin assembly, exhibiting significant anticancer activity across a wide range of cancer cell lines. These compounds, notably derivatives like the 3-hydroxy-4-methoxy derivatives, disrupt the vasculature of tumors, highlighting their potential as vascular disrupting agents alongside their tubulin inhibitory functions. Such properties make them promising candidates for anticancer therapies, offering a dual mechanism of action against tumor progression and metastasis (Driowya et al., 2016).
Anticancer Activity
Further research into 1,2,4-triazolo[4,3-a]-quinoline derivatives, which share a core structure with the compound , has identified their potential in meeting structural requirements essential for anticancer activity. Various derivatives have been synthesized and tested for their cytotoxicity against human neuroblastoma and colon carcinoma cell lines, showcasing significant cytotoxic effects. This underlines the compound's relevance in developing new anticancer medications, particularly those targeting specific cancer types with high precision and efficacy (Reddy et al., 2015).
H1-Antihistaminic Agents
A series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, akin to N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide, were synthesized and tested for their in vivo H1-antihistaminic activity. These compounds have shown promising results in protecting animals from histamine-induced bronchospasm, with some derivatives outperforming standard H1-antihistaminic agents in both potency and reduced sedation, indicating potential for the development of new H1-antihistaminic drugs (Alagarsamy et al., 2009).
特性
IUPAC Name |
N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-16-7-9-17(10-8-16)15-27-22(30)18-5-3-4-6-19(18)28-20(25-26-23(27)28)11-12-21(29)24-13-14-31-2/h3-10H,11-15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDYPJLAMINLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)


![1-(2-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532938.png)



![N-(3-(1H-imidazol-1-yl)propyl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)
![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)

![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2532954.png)